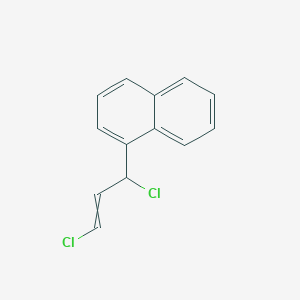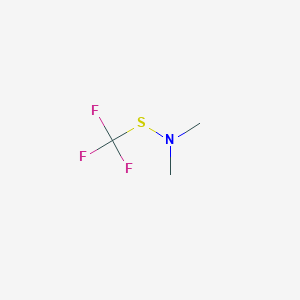
Methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- is a chemical compound with the molecular formula C2H4F3NS and a molecular weight of 131.12 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- typically involves the reaction of trifluoromethanesulfenyl chloride with dimethylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- involves its interaction with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- can be compared with other similar compounds, such as:
Methanesulfenamide, 1,1,1-trifluoro-N-phenyl-: This compound has a phenyl group instead of dimethyl groups, which can affect its reactivity and applications.
N-Phenyl-bis(trifluoromethanesulfonimide): This compound contains two trifluoromethylsulfonyl groups and a phenyl group, making it different in terms of structure and properties.
The uniqueness of methanesulfenamide, 1,1,1-trifluoro-N,N-dimethyl- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62067-13-4 |
|---|---|
Molecular Formula |
C3H6F3NS |
Molecular Weight |
145.15 g/mol |
IUPAC Name |
N-methyl-N-(trifluoromethylsulfanyl)methanamine |
InChI |
InChI=1S/C3H6F3NS/c1-7(2)8-3(4,5)6/h1-2H3 |
InChI Key |
PXBBIWXBQWNYNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Dimethyl-7H-pyrido[3,2-c]carbazol-1-ium iodide](/img/structure/B14536319.png)
![Methanamine, N-[2-methyl-1-(1-naphthalenyl)propylidene]-, (Z)-](/img/structure/B14536320.png)

![N-[2-chloroprop-2-enoxy(propoxy)phosphoryl]-N-ethylethanamine](/img/structure/B14536328.png)
![1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B14536330.png)

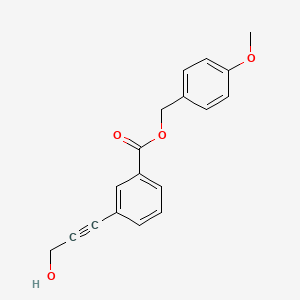
![2-Chloro-1-methyl-6-phenylpyrrolo[1,2-a]imidazole;sulfuric acid](/img/structure/B14536346.png)
![4-{[Hydroxy(phenyl)methyl]amino}benzene-1-sulfonic acid](/img/structure/B14536359.png)

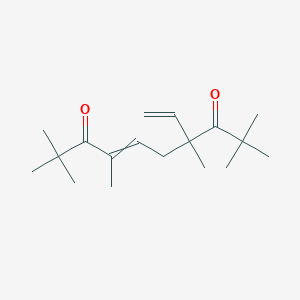
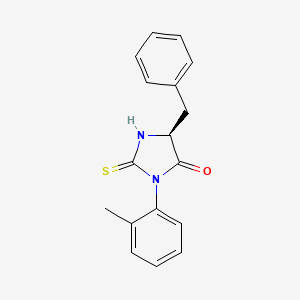
![N-[(4-Bromophenyl)methyl]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B14536376.png)
